molecular formula C9H9IN4S B14357054 6-Iodo-9-(thiolan-2-yl)purine CAS No. 90347-61-8

6-Iodo-9-(thiolan-2-yl)purine

Cat. No.: B14357054
CAS No.: 90347-61-8
M. Wt: 332.17 g/mol
InChI Key: HERRCYLCJRVSEA-UHFFFAOYSA-N
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Description

6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of an iodine atom at the 6th position and a tetrahydrothiophen-2-yl group at the 9th position of the purine ring. The unique structural features of this compound make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine typically involves multiple steps, starting from commercially available purine derivatives The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions

Industrial Production Methods

Industrial production of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can result in the formation of azido or cyano derivatives.

Scientific Research Applications

6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine can be compared with other similar compounds, such as:

    6-chloro-9-(tetrahydrothiophen-2-yl)-9h-purine: This compound has a chlorine atom instead of an iodine atom at the 6th position. The presence of chlorine may result in different reactivity and biological activity.

    6-bromo-9-(tetrahydrothiophen-2-yl)-9h-purine: This compound has a bromine atom at the 6th position. Bromine is less reactive than iodine, which may affect the compound’s chemical and biological properties.

    9-(tetrahydrothiophen-2-yl)-9h-purine: This compound lacks the halogen atom at the 6th position, which may result in different reactivity and biological activity compared to the halogenated derivatives.

The uniqueness of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

90347-61-8

Molecular Formula

C9H9IN4S

Molecular Weight

332.17 g/mol

IUPAC Name

6-iodo-9-(thiolan-2-yl)purine

InChI

InChI=1S/C9H9IN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2

InChI Key

HERRCYLCJRVSEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)N2C=NC3=C2N=CN=C3I

Origin of Product

United States

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